The table below outlines the closest related compounds I found and strategic approaches to continue your search.
| Category | Description | Relevance / Action |
|---|---|---|
| Related Compound | 2-Methoxy-5-nitrophenol [1] [2] | Core structure is similar, differing in the absence of the benzamil-specific side chain. Its NMR data can provide a reference for the methoxy-nitrophenyl core. |
| Related Compound | 1,3-Dibromo-2-methoxy-5-nitrobenzene [3] | Another substituted methoxy-nitrobenzene, useful for studying substituent effects on chemical shifts. |
| Search Strategy 1 | Search by Substructure | Use databases like SciFinder or Reaxys, which allow you to draw the molecular structure to find compounds with the same core, even if names vary. |
| Search Strategy 2 | Check Commercial Suppliers | Suppliers of research chemicals (e.g., Sigma-Aldrich, TCI) sometimes provide NMR data for the compounds they sell. |
| Search Strategy 3 | Consider Experimental Measurement | If the compound is novel or not commercially available, measuring the NMR spectrum may be the most direct path. |
Based on common laboratory practices for characterizing a new organic compound, the following diagram outlines a typical workflow. This can serve as a protocol if you need to obtain the data experimentally.
General workflow for determining the NMR spectrum of a novel compound.
Here is a detailed methodology you could apply to characterize 2'-Methoxy-5'-nitrobenzamil, based on standard laboratory procedures [4] [5].
Sample Preparation
Data Acquisition
Data Processing and Analysis
Since a direct method is unavailable, the most practical strategy is to use information from a structurally similar compound as a starting point and adapt it. The table below summarizes a known HPLC method for 2-Methoxy-5-nitrobenzonitrile, which can serve as a foundation for your development work [1].
| Parameter | Specification for 2-Methoxy-5-nitrobenzonitrile | Considerations for 2'-Methoxy-5'-nitrobenzamil |
|---|---|---|
| Column | Newcrom R1 (C18-based, low silanol activity) [1] | A C18 column with low silanol activity is a good starting point to reduce peak tailing. |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid [1] | The same mobile phase system can be trialed. For MS compatibility, replace phosphoric acid with formic acid [1]. |
| Particle Size | 3µm particles available for fast UPLC methods [1] | 5µm is common for standard HPLC; 3µm or smaller particles can be used for faster analysis or higher resolution. |
| Detection | Not specified, but UV detection is implied. | A Photo Diode Array (PDA) detector is recommended for peak purity assessment [2]. |
| Application | Scalable for preparative separation and pharmacokinetics [1] | Suggests the basic method is robust and can be adapted for various purposes. |
Here is a detailed protocol to develop and validate an HPLC method for this compound, building on the information above and general guidelines for stability-indicating methods [2].
The following diagram outlines the key steps for optimizing the HPLC method:
To ensure the method is "stability-indicating" (can separate the drug from its degradation products), conduct forced degradation studies on the drug substance [2].
Once the final conditions are set, the method must be validated according to ICH guidelines. The table below outlines the key parameters [2].
| Validation Parameter | Protocol & Acceptance Criteria |
|---|---|
| Specificity | Demonstrate separation from degradation products and placebo. Verify peak purity via PDA (purity angle < purity threshold) [2]. |
| Accuracy | Perform recovery studies by spiking the analyte into placebo at 80%, 100%, and 120% of the target concentration. Recovery should be 98–102% for the API [2]. |
| Precision | Repeatability: Inject six replicate preparations of a 100% standard. RSD of peak area ≤ 1.0%. Intermediate Precision: Repeat the study on a different day, with a different analyst and instrument. RSD between the two sets of results should be ≤ 2.0% [2]. | | Linearity | Prepare and analyze standards at 5 concentration levels (e.g., 50-150% of target). Correlation coefficient (r) should be ≥ 0.999 [2]. | | Range | Confirmed from 80% to 120% of the test concentration [2]. | | Robustness | Deliberately vary parameters (e.g., temperature ±2°C, flow rate ±0.1 mL/min, organic ratio ±2%). The system suitability criteria must still be met. |
I hope this detailed guide provides a solid foundation for your work. Should you require further assistance with specific optimization challenges, feel free to ask.
The table below summarizes the key identifying information available for this compound. [1] [2]
| Property | Description |
|---|---|
| CAS Registry Number | 122341-74-6 [1] [2] |
| MeSH Unique ID | C076676 [2] |
| Molecular Formula | C₁₄H₁₅ClN₈O₄ [1] |
| Molecular Weight | 394.78 g/mol [1] |
| Synonyms | MN-benzamil; 3,5-Diamino-6-Chloro-N-[N'-[(2-Methoxy-5-Nitro-Phenyl)Methyl]Carbamimidoyl]Pyrazine-2-Carboxamide [1] [2] |
| Chemical Classification | Amiloride analog/derivative [2] |
While specific data on this compound is limited, a study on a compound with a similar name, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), provides clues about potential research applications for nitro- and methoxy-substituted compounds. [3] This research area involves Toll-like receptor (TLR) signaling pathways, which are crucial in immunology and inflammation research.
The study found that MNP can suppress signaling in both the MyD88-dependent and TRIF-dependent pathways, which are the two main downstream signaling routes of TLRs. [3] This suppression leads to the inhibition of transcription factors like NF-κB and IRF3, subsequently reducing the expression of inflammatory markers such as cyclooxygenase-2 and inducible nitric oxide synthase. [3] The following diagram illustrates the signaling pathways based on this related research.
The table below summarizes the key identification data and theoretical properties for 2'-Methoxy-5'-nitrobenzamil available from chemical databases.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 122341-74-6 [1] [2] |
| IUPAC Name | 3,5-Diamino-6-chloro-N-[amino-[(2-methoxy-5-nitrophenyl)methylimino]methyl]-2-pyrazinecarboxamide [1] |
| Molecular Formula | C₁₄H₁₅ClN₈O₄ [1] |
| Molecular Weight | 394.78 g/mol [1] |
| Synonyms | MN-benzamil [2] |
| MeSH Classification | Amiloride analog and derivative [2] |
| Theoretical Density | 1.734 g/cm³ (Calculated) [1] |
| SMILES | C1=C([N+]([O-])=O)C=CC(=C1CN=C(NC(=O)C2=C(N=C(N)C(=N2)Cl)N)N)OC [1] |
| InChI Key | FUWFKBHKVULDCP-UHFFFAOYSA-N [1] |
As specific analytical protocols for this compound are not published, the following workflow outlines a general approach for method development based on established practices for similar compounds. The core of this strategy is a reversed-phase High-Performance Liquid Chromatography (HPLC) method, which is highly applicable for the analysis of complex organic molecules in drug development [3] [4].
The following diagram maps out the logical workflow for developing and validating an analytical method for this compound:
HPLC Method Scouting
Sample Preparation
Method Validation Once a preliminary method is established, it must be validated. The following table outlines the key parameters based on regulatory guidelines [3]:
| Validation Parameter | Experimental Procedure & Acceptance Criteria |
|---|---|
| Specificity | Verify that the analyte peak is well-resolved from any potential impurities or solvent peaks. |
| Linearity | Analyze at least 5 concentration levels. A correlation coefficient (r²) of ≥ 0.999 is typically expected [3]. |
| Accuracy | Spike known amounts of the analyte into a control matrix. Recovery should be within 90-110% [3]. |
| Precision | Measure repeatability (intra-day) and intermediate precision (inter-day). Relative Standard Deviation (RSD) should be < 10% [3]. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. An RSD < 20% and signal-to-noise ratio >10 are common criteria [3]. |
This compound is recognized in scientific literature as MN-benzamil and is classified as an analog of the potassium-sparing diuretic drug Amiloride [2]. This suggests its potential application in physiological research, particularly in studying ion channels and transporters.
To move forward with experimental work, you may need to:
Given the lack of pre-existing methods, you will likely need to develop a new chromatographic procedure. The following approach, adapted from a study on a structurally similar compound, can serve as a starting point [1].
This information is a template and will require optimization for 2'-Methoxy-5'-nitrobenzamil. The experimental workflow for this development process can be summarized as follows:
Once a preliminary method is established, the following protocol and validation framework can be implemented. The parameters in the table below are based on standard bioanalytical method validation guidelines [1].
Sample Preparation Procedure:
Key Validation Parameters to Assess:
| Validation Parameter | Target / Description |
|---|---|
| Linearity | Coefficient of determination (r2) ≥ 0.999 [1] |
| Accuracy | Measured as % recovery, ideally 85-115% [1] |
| Precision | Relative Standard Deviation (RSD) < 10% [1] |
| LLOQ | The lowest standard with accuracy and precision < 20% RSD [1] |
To acquire the specific information you need, I suggest the following steps:
First, it is helpful to understand the basic chemical properties of your target analyte, as these influence its behavior during LC-MS analysis.
| Property | Description |
|---|---|
| CAS Registry Number | 122341-74-6 [1] [2] |
| Molecular Formula | C₁₄H₁₅ClN₈O₄ [1] |
| Molecular Weight | 394.78 g/mol [1] |
| Chemical Class | Amiloride analog [2] |
| IUPAC Name | 3,5-Diamino-6-chloro-N-[N'-[(2-methoxy-5-nitrophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide [1] |
| SMILES | C1=C(N+=O)C=CC(=C1CN=C(NC(=O)C2=C(N=C(N)C(=N2)Cl)N)N)OC [1] |
This protocol is adapted from general principles and specific methods used for structurally complex or amine-containing pharmaceuticals [3] [4]. You should treat it as a starting point for method development and optimization.
1. Instrumentation and Software
2. Recommended Chromatographic Conditions The goal is to achieve good separation and peak shape for the analyte.
| Parameter | Recommended Condition |
|---|---|
| Analytical Column | Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent C18 column [3]. |
| Mobile Phase A | 0.1% (v/v) Formic acid in water [3]. |
| Mobile Phase B | Methanol or Acetonitrile [3]. |
| Gradient Elution | Optimize from 5% B to 95% B over 10-15 minutes [3]. |
| Column Temperature | 40 °C |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
3. Proposed Mass Spectrometric Conditions Optimal MS parameters must be determined experimentally via direct infusion of a standard.
| Parameter | Setting / Optimization Goal |
|---|---|
| Ionization Mode | Positive ESI (+ESI) [5] [6]. |
| Source Temperature | e.g., 150 °C [4] |
| Desolvation Temperature | e.g., 500 °C [4] |
| Capillary Voltage | Optimize (e.g., 3.0 kV) |
| Desolvation Gas Flow | Optimize (e.g., 1000 L/hr) |
| MRM Transitions | Precursor Ion > Product Ion (Collision Energy) • Quantifier: [M+H]⁺ (m/z 395.1) > Most abundant fragment • Qualifier: [M+H]⁺ (m/z 395.1) > Second most abundant fragment |
4. Sample Preparation Workflow A generic sample preparation procedure is outlined below. The optimal technique depends on your sample matrix (e.g., plasma, urine, formulation).
Note: For complex matrices, consider using Solid Phase Extraction (SPE) with a cartridge like a Carbon A SPE column for better clean-up and sensitivity [3].
Once a method is developed, it should be validated. The following table outlines key parameters to assess, drawing from validation guidelines cited in the search results [3] [7].
| Validation Parameter | Assessment Criteria & Target |
|---|---|
| Specificity/Selectivity | No interference from blank matrix at the retention time of the analyte [3]. |
| Linearity & Range | Minimum of 5 concentration levels. Correlation coefficient (r) ≥ 0.99 [4]. |
| Accuracy (Recovery) | Reported as % recovery. Acceptable range typically 85-115% [3]. |
| Precision | Intra-day & Inter-day Precision: Expressed as % RSD. Should be ≤15% (≤20% at LLOQ) [3] [7]. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10. Accuracy and precision within ±20% [4]. |
| Stability | Evaluate in matrix under various conditions (bench-top, freeze-thaw, long-term frozen) [4]. |
This diagram illustrates the logical steps to take your analysis from start to finish, incorporating validation and application.
I hope this structured protocol provides a solid foundation for your work. The lack of a pre-existing method for 2'-Methoxy-5'-nitrobenzamil means that your expertise in experimental optimization will be key to its success.
The table below summarizes the core identifying information available for this compound:
| Property | Description |
|---|---|
| CAS Registry Number | 122341-74-6 [1] [2] |
| MeSH Classification | Anti-Inflammatory Agent; Amiloride/analogs & derivatives [2] |
| Synonyms | MN-benzamil [2] |
| Molecular Formula | C₁₄H₁₅ClN₈O₄ [1] |
| Molecular Weight | 394.78 g/mol [1] |
Given the lack of direct data, a systematic investigative approach is necessary. The following workflow outlines key stages and experiments to characterize the compound's anti-inflammatory properties and mechanism of action.
Here are detailed methodologies for key experiments outlined in the workflow, adapted from research on related methoxyphenolic and anti-inflammatory compounds [3] [4] [5].
This protocol assesses the compound's ability to inhibit cytokine production in a relevant cellular model of inflammation [3] [4].
This protocol determines if the anti-inflammatory effect is mediated through the suppression of the NF-κB pathway [5] [6].
While the exact mechanism of this compound is unknown, research on its parent compound, amiloride, and structurally related methoxyphenols provides strong clues for initial investigation [3] [2] [5].
Poor peak shape often indicates an issue with the chromatographic process. The table below outlines common symptoms, their causes, and solutions to help you diagnose and resolve these problems [1] [2].
| Symptom | Likely Cause | Recommended Solution |
|---|
| Peak Tailing [2] | - Column overloading
For a systematic diagnosis, you can follow the workflow below.
If troubleshooting does not resolve the issue, a more fundamental method optimization may be needed. The following workflow provides a general strategy [3].
This step is to find the most sensitive mass transitions and their optimal energies [3].
[M+H]+). Optimize the orifice voltage by scanning a voltage range to find the value that gives the maximum signal for this ion [3].The goal is to achieve a sharp, symmetrical peak with a short runtime [3].
Q1: Why is mobile phase pH so critical for peak shape? The mobile phase pH controls the ionization state of your analyte. If the pH is too close to the analyte's pKa, both ionized and unionized forms coexist. These two forms interact differently with the stationary phase, leading to peak tailing, splitting, or broadening. Using a buffer to maintain a pH at least 1-1.5 units away from the pKa ensures a single, dominant form and a symmetrical peak [5].
Q2: My peaks were fine but have become broad over time. What should I check first? This typically indicates a change in the system. First, prepare fresh mobile phase and standards to rule out degradation or evaporation. If the problem persists, replace the guard column. Finally, flushing and regenerating the analytical column according to the manufacturer's instructions often resolves this [2].
Q3: What is the purpose of having two MRM transitions? Using at least two MRM transitions increases the specificity and confidence of your analysis. The first transition (the most intense) is used for quantification. The second transition acts as a qualifier or confirmatory ion. The ratio between these two transitions should be consistent between your standard and the sample, confirming the analyte's identity and ensuring you are not detecting an interfering compound [3].
The table below summarizes a reverse-phase HPLC method suitable for analyzing 2-Methoxy-5-nitrophenol. This method can serve as a robust starting point for your method development and optimization [1].
| Parameter | Specification |
|---|---|
| Compound | 2-Methoxy-5-nitrophenol (CAS 636-93-1) [1] |
| Recommended Column | Newcrom R1 (or equivalent reverse-phase column with low silanol activity) [1] |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid [1] |
| MS-Compatible Alternative | Replace Phosphoric Acid with Formic Acid [1] |
| Particle Size Options | Standard 5 µm or smaller 3 µm for faster UPLC applications [1] |
| Method Scalability | Scalable from analytical to preparative scale for impurity isolation [1] |
Poor peak resolution is a common challenge. The following diagram outlines a logical, step-by-step process to diagnose and resolve these issues.
Here are detailed methodologies for the key optimization steps outlined above:
Q1: What is the most critical factor in selecting an HPLC column for a new compound? The selection should be based primarily on your analyte's chemistry. Key considerations include the stationary phase chemistry (e.g., C18, phenyl, etc.), which directly affects retention and selectivity. The physical dimensions of the column (length, internal diameter) and the particle size and morphology (fully porous vs. core-shell) also greatly impact resolution, backpressure, and analysis speed [3].
Q2: My retention times are shifting. What could be the cause? Retention time variability is a common issue. The most likely causes are inconsistencies in the mobile phase composition (e.g., improper preparation, evaporation of organic solvents) or column degradation over time. Ensure the mobile phase is freshly prepared and the column is properly maintained and within its lifetime [4].
Q3: When should I consider changing the column chemistry entirely? If you have systematically optimized the mobile phase composition, pH, temperature, and flow rate but still cannot achieve baseline resolution or the required selectivity, it is time to evaluate a different stationary phase. Different surface chemistries (e.g., polar-embedded, phenyl, or cyano phases) can interact with your analyte in unique ways to improve separation [2].
This compound (CAS # 122341-74-6) is a specialized research compound. It is chemically defined as an analog of amiloride [1]. Its molecular formula is C₁₄H₁₅ClN₈O₄, with a molecular weight of 394.78 g/mol [2]. This structural information is crucial for selecting the appropriate analytical method, as the compound's properties directly influence its behavior in different matrices.
Since direct information on matrix interference is unavailable, the following FAQs are constructed based on general analytical chemistry principles. You will need to experimentally validate and optimize these approaches for your specific conditions.
Q1: What are the recommended sample preparation techniques to minimize matrix interference for this compound?
Q2: How can I modify my chromatographic method to reduce interference?
Table: Key Mass Spectrometry Parameters to Establish
| Parameter | Value to Determine | Purpose / Note |
|---|---|---|
| Precursor Ion | To be determined | Protonated or deprotonated molecular ion [2] |
| Product Ion 1 | To be determined | Primary quantifier ion (most abundant) |
| Product Ion 2 | To be determined | Secondary qualifier ion for confirmation |
| Collision Energy | To be optimized | Voltage for each transition |
| Declustering Potential | To be optimized | Voltage for ion desolvation |
The following diagram illustrates a logical, step-by-step workflow for developing and validating an analytical method for this compound, with a focus on mitigating matrix effects.
To build a more comprehensive knowledge base, you may need to explore these avenues:
The declustering potential (DP) is a key voltage applied in the interface region of the mass spectrometer to remove solvent and gas molecules (decluster) from the analyte ions. A DP that is too low results in poor sensitivity due to incomplete declustering, while a DP that is too high can cause unintended in-source fragmentation [1] [2].
The optimization process aims to find the voltage that maximizes the signal for the precursor ion while minimizing its fragmentation. The general workflow is summarized below.
You can follow these steps to perform the optimization in your lab.
m/z to the most abundant or relevant product ion m/z for your compound.The following table outlines common pitfalls and how to avoid them for a more robust method.
| Pitfall | Impact | Recommended Action |
|---|---|---|
| Using pure solvent instead of mobile phase | Selected DP may not be optimal under real analytical conditions, leading to poor sensitivity [1]. | Always use the final mobile phase composition to prepare standard solutions. |
| Overlooking multiple ion forms | For compounds with nucleophilic groups, different ion adducts (e.g., [M+H]+, [M+NH4]+) may have different optimal DPs [1]. | Use an ion solution (~2 mmol/L) to assess all possible ion forms and optimize for the most intense one. |
| Ignoring in-source fragmentation | Optimal DP for a fragment might differ from the precursor ion, leading to incorrect optimization [1]. | Optimize the DP by monitoring the specific product ion you intend to quantify. |
Here are answers to frequently asked questions that arise during method development.
The signal for my analyte is weak and noisy, even after optimization. What should I check? This could be due to inefficient ionization or ion suppression.
The optimal declustering voltage I found causes significant in-source fragmentation. Is this a problem? Yes, this is undesirable for quantitative analysis. In-source fragmentation is less reproducible than collision cell fragmentation and can lead to quantitative inaccuracies.
The signal is unstable and fluctuates greatly during repeated injections. Why? This is often related to the electrospray stability.
Here are answers to common questions researchers have when facing sensitivity issues.
Q1: What are the most common causes of sensitivity loss in LC-MS?
Q2: How can I improve the sensitivity for my compound?
Q3: My blank runs show high signal. What should I do?
Follow this structured guide to diagnose and resolve sensitivity problems. The workflow below outlines the logical process for troubleshooting sensitivity issues.
The corresponding steps for the troubleshooting workflow are detailed below.
| Step | Action | Details and Rationale |
|---|---|---|
| 1 | Check for gas leaks | Use a leak detector on gas lines, filters, and column fittings. Leaks cause signal loss and sample contamination [2]. |
| 2 | Verify sample & solvent integrity | Ensure sample is properly prepared and solvents are fresh, high-purity, and degassed to prevent ionization suppression [2]. |
| 3 | Inspect and clean the ion source | Contamination is a leading cause. Follow manufacturer guidelines to clean the ESI probe and source components [1]. |
| 4 | Optimize mass spec parameters | Systematically tune parameters (ionization energy, collision energy) using a standard for maximum response [1]. |
| 5 | Validate LC column performance | Check for peak broadening or fronting. A degraded column reduces signal intensity; replace if necessary [1] [4]. |
Here is a general protocol for developing and optimizing an LC-MS method to achieve high sensitivity, which can be adapted for 2'-Methoxy-5'-nitrobenzamil.
1. Define the Analytical Goal [1]
2. Optimize Liquid Chromatography Conditions
3. Optimize Mass Spectrometry Parameters
4. Method Validation
The table below summarizes key parameters that significantly impact sensitivity and their typical optimization targets.
| Parameter Category | Specific Parameter | Optimization Target / Consideration |
|---|---|---|
| Chromatography | Column Type | Reversed-phase (e.g., C18) for most small molecules; HILIC for polar compounds [1]. |
| Mobile Phase Flow Rate | Lower flow rates (e.g., 0.2-0.5 mL/min) can improve ionization efficiency in ESI [1]. | |
| Mass Spectrometry | Ionization Energy | Optimize for maximum abundance of the precursor ion; varies by compound and source [1]. |
| Collision Energy | Tune for optimal fragmentation in MS/MS to generate a strong, specific product ion [1]. | |
| Mass Resolution | Higher resolution improves specificity but may reduce signal intensity; balance based on need [1]. |
What are the key regulatory considerations for nitrosamine analysis?
Regulatory bodies like the US FDA and Health Canada have issued guidance for controlling nitrosamine impurities in medicines [1]. The United States Pharmacopeia (USP) general chapter <1469> provides standardized procedures for nitrosamine testing, which are critical for method development and validation [2].
Why might I see two peaks for a single nitrosamine in my chromatogram? Asymmetrical N-nitrosamines can exist as configurational isomers (E and Z forms) due to hindered rotation around the N–N bond. This is a common phenomenon observed in HPLC, GC, and NMR analyses and does not necessarily indicate an impurity in your sample [3].
My method lacks sensitivity for trace-level NDSRIs. What can I do? High-sensitivity detection often requires mass spectrometry. While high-resolution MS or tandem MS/MS are commonly used, a robust and sensitive method can also be developed using a more accessible single quadrupole MS instrument (e.g., a QDa) by systematically optimizing HPLC and MS parameters [4].
| Problem Area | Potential Issue | Suggested Solution |
|---|---|---|
| Chromatography | Poor peak shape or resolution | Use a suitable C18 column (e.g., 150 x 3.0 mm, 2.7 µm) [2] or an HSS T3 column [5]. Optimize gradient using 0.1% formic acid in water (A) and 0.1% formic acid in ACN/MeOH (2:8) (B) [5]. |
| Sensitivity | Signal too low for quantification | Use an atmospheric-pressure chemical ionization (APCI) source, which can perform well for nitrosamines [2] [5]. Ensure proper sample preparation, including filtration [2]. |
| Specificity | Co-elution or interference | Use Multiple Reaction Monitoring (MRM) on a triple quadrupole MS for superior selectivity [2] [5]. Optimize declustering potential and collision energy for each analyte [5]. |
| Quantification | Poor recovery or accuracy | Use stable isotope-labeled internal standards (e.g., NDMA-d6, NDEA-d10) to correct for matrix effects and losses [2] [5]. Re-check sample preparation vortexing and centrifugation times [2]. |
| Observation | Explanation | Recommended Action |
|---|---|---|
| Two sets of signals in 1H or 13C NMR spectra for a single compound. | This indicates the presence of E and Z configurational isomers, a normal characteristic of asymmetrical N-nitrosamines [3]. | Do not attribute this to an impurity. Identify major and minor isomers based on peak integration. Use variable-temperature (VT) NMR experiments to study isomer ratios and dynamics [3]. |
This protocol provides a framework for a broad screening method.
This protocol demonstrates that effective methods can be developed without high-end MS instrumentation.
The following diagram illustrates the logical workflow for developing and troubleshooting a nitrosamine analysis method, based on the techniques described in the protocols.
<1469>) when developing methods, as standards and acceptable limits are continuously updated [1] [2].
Benzamil is a potent and more selective analog of the diuretic drug Amiloride. Its primary mechanism of action is the inhibition of sodium-permeable ion channels [1].
The table below summarizes its key activities and the supporting experimental evidence:
| Activity / Property | Experimental Model / Context | Key Findings / Outcome | Citation |
|---|---|---|---|
| Epithelial Na+ Channel (ENaC) Inhibition | Mouse kidney tubules; Distal nephron and colon | Blocks benzamil-sensitive Na+ transport; Used to identify ENaC-mediated transport. | [2] [1] |
| Acid-Sensing Ion Channel (ASIC) Inhibition | Rat model of neuropathic pain (spinal nerve ligation) | Intrathecal administration increased pain threshold; Reduced expression of ASIC3 in the spinal cord. | [3] |
| Prolonged Duration of Action | Human cystic fibrosis patients (nasal potential difference) | Topical application inhibited Na+ transport ~2.5 times longer than an equivalent concentration of amiloride. | [4] |
| NBCe1 (Na+/HCO3− Cotransporter) Inhibition | Cloned channels expressed in oocytes | Identified as an inhibitor of the cloned NBCe1 cotransporter. | [1] |
| Potential Chemoprotective Effect | In vitro study on hair cells and cancer cells | Protected lateral line hair cells against cisplatin without reducing its cancer cell-killing efficacy. | [1] |
For researchers aiming to replicate or contextualize these studies, here is a deeper dive into the methodologies used in two key papers:
Neuropathic Pain Study [3]:
Duration of Action Study in Cystic Fibrosis [4]:
The following diagram synthesizes the primary molecular interactions of Benzamil as reported in the literature, illustrating how its inhibition of different ion channels leads to various physiological effects.
The absence of direct data on 2'-Methoxy-5'-nitrobenzamil presents a clear opportunity for original research. You could design a study to directly compare it with Benzamil, building on the established protocols above.
The table below summarizes the key identifiers and predicted physical properties for this compound.
| Property Type | Value |
|---|---|
| CAS Registry Number | 122341-74-6 [1] |
| Molecular Formula | C₁₄H₁₅ClN₈O₄ [1] |
| Molecular Weight | 394.78 g/mol [1] |
| Density | 1.734 g/cm³ (Calculated) [1] |
| Synonyms | 3,5-Diamino-6-chloro-N-[N'-[(2-methoxy-5-nitrophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide; 3,5-Diamino-N-[amino-[(2-methoxy-5-nitrophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide [1] |
| SMILES | C1=C(N+=O)C=CC(=C1CN=C(NC(=O)C2=C(N=C(N)C(=N2)Cl)N)N)OC [1] |
| InChIKey | FUWFKBHKVULDCP-UHFFFAOYSA-N [1] |
While direct data on its analogs is unavailable, the structure of this compound provides clues about its potential research applications. The "benzamil" core structure suggests it may be a derivative of amiloride, a known potassium-sparing diuretic. Amiloride and its analogs are well-studied for their inhibitory effects on sodium ion channels (ENaC) and the sodium-hydrogen exchanger (NHE) [2].
The following diagram illustrates this general mechanism of action and a potential experimental workflow to study it, based on standard pharmacological research practices.
To build a comprehensive comparison guide, the following experimental approaches are typically employed to generate quantitative data:
The current information gap regarding analogs and their performance data means you will likely need to consult more specialized sources. Here are some suggestions:
The following table outlines core validation parameters and examples from published methods for other compounds, which can be adapted for 2'-Methoxy-5'-nitrobenzamil [1] [2] [3].
| Validation Parameter | Description & Purpose | Reported Examples from Literature |
|---|
| Linearity & Range | Demonstrates method's proportionality across concentration range [1] [3]. | Methoxyamine: 1.25–500 ng/mL (R² ≥ 0.9993) [1]. Pantoprazole PGIs: 20–1000 ng/mL (R² > 0.998) [3]. | | Precision | Degree of scatter in repeated measurements. Includes intra-day and inter-day precision [1]. | Methoxyamine: Intra-assay %CV 0.9–1%; Inter-assay %CV 0.8–3% [1]. | | Accuracy (Recovery) | Closeness of measured value to true value, often via spiked recovery experiments [3]. | Pantoprazole PGIs: Recoveries 94.32–107.43% [3]. | | Sensitivity (LOD/LOQ) | LOD: Lowest detectable level. LOQ: Lowest reliably quantifiable level with precision and accuracy [2] [3]. | Nitrosamines in LVPs: LOQ 0.75–2.5 ng/L [4]. Pantoprazole PGIs: LOQ 0.6–10.0 ng/mL [3]. | | Specificity | Ability to distinguish analyte from co-eluting substances [1]. | Resolving methoxyamine from derivatizing agent and plasma endogenous compounds [1]. |
Developing a validated method involves a structured process from initial setup to final application. The diagram below outlines the key stages.
Based on the literature, here are methodologies for key experiments you would need to conduct:
Sample Preparation:
LC-MS/MS Analysis:
Although data on your specific compound is unavailable, the regulatory framework and common analytical techniques for nitrosamine testing are well-established. Here is a summary of the general process and methodologies that would be applicable.
Regulatory Background: Since 2018, global regulatory agencies like the EMA and FDA have mandated that Marketing Authorization Holders (MAHs) evaluate all chemically synthesized and biological medicines for the risk of nitrosamine impurities [1]. The required process involves a three-step approach: Risk Evaluation, Confirmatory Testing, and Process Updates (remediation) [1] [2].
Analytical Techniques: Due to the very low Acceptable Intake (AI) limits for nitrosamines (often in the nanogram per day range), highly sensitive and specific analytical techniques are required [3] [4]. The following methods are commonly used, typically in combination with mass spectrometry for detection:
These techniques are crucial for achieving the low detection limits needed to comply with safety standards [5] [6] [2].
The following diagram illustrates the standard step-wise workflow that regulatory agencies expect for nitrosamine impurity control, from initial risk assessment to final compliance [1] [2].
The table below lists the Acceptable Intake (AI) limits for some well-known nitrosamine impurities, as provided by the FDA [4]. These values illustrate the stringent control levels required.
| Nitrosamine Impurity | Acceptable Intake (ng/day) |
|---|---|
| N-Nitrosodimethylamine (NDMA) | 96 |
| N-Nitrosodiethylamine (NDEA) | 26.5 |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | 96 |
| N-Nitrosomethylphenylamine (NMPA) | 26.5 |
| N-Nitrosoisopropylethylamine (NIPEA) | 26.5 |
| N-Nitrosodiisopropylamine (NDIPA) | 26.5 |
Since specific data for 2'-Methoxy-5'-nitrobenzamil is not publicly available, you will need to initiate a testing program. Here are practical steps you can take:
The following table summarizes the core differences between these two stationary phases, which are both used in reversed-phase liquid chromatography.
| Feature | C18 Stationary Phase | Biphenyl Stationary Phase |
|---|---|---|
| Primary Retention Mechanism | Hydrophobic (dispersive) interactions [1] [2] | Hydrophobic + π-π + dipole-dipole interactions [3] [2] |
| Aromatic Selectivity | Limited | High; enhanced retention for compounds with aromatic rings [3] |
| Hydrogen Bonding Capacity | Lower [1] | Higher; improves retention of polar compounds [1] |
| Orthogonal Selectivity | Benchmark phase | Yes; often provides different elution orders vs. C18 [3] |
| Key Advantage | Universal, well-understood workhorse | Superior for tough separations of aromatic and polar compounds [1] [3] [4] |
The fundamental difference lies in their interaction mechanisms. While C18 columns primarily rely on hydrophobic interactions, the biphenyl phase's aromatic ring structure enables π-π interactions with analytes containing aromatic systems, which is highly relevant for a compound like 2'-Methoxy-5'-nitrobenzamil [2]. Studies have shown this can lead to unique selectivity, making it orthogonal to C18 and valuable for resolving complex mixtures [3].
The structure of this compound suggests it would strongly interact with a biphenyl stationary phase.
To systematically develop a separation method for this compound, you can follow the logical workflow below.
Key Experimental Considerations:
While direct data for your compound is unavailable, these protocols from the search results illustrate proven methods on biphenyl columns.
Protocol for Aromatic Compound Comparison [3]:
Protocol for Phenolic Compound Separation [4]:
The table below summarizes the general characteristics of ESI and APCI, which can be used to predict their performance with your compound [1] [2].
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
|---|---|---|
| Ionization Mechanism | Ion evaporation from charged droplets; often forms pre-existing ions from solution [2]. | Gas-phase chemical ionization initiated by a corona discharge on a vaporized sample [2]. |
| Best For | Polar, ionic, and larger molecules (e.g., peptides, proteins); can generate multiply charged ions [1] [2]. | Low to medium polarity, thermally stable, smaller molecules (e.g., many pharmaceuticals, lipids) [1] [2]. |
| Typical Flow Rates | Low to medium flow (best at or below 1000 µL/min) [1]. | Compatible with higher flow rates (above 1000 µL/min) [1]. |
| Key Considerations | Sensitive to salts and buffers; can be prone to ion suppression from matrix effects [3] [4]. | Requires thermal vaporization, so not suitable for thermally labile compounds [1] [2]. |
For 2'-Methoxy-5'-nitrobenzamil, the presence of the nitro group suggests moderate polarity. ESI often handles such compounds well, but the final efficiency depends on the specific molecular structure and the solvent system used [4]. APCI is a strong alternative if the molecule is less polar or if you are experiencing significant matrix effects with ESI [4].
Since direct data is unavailable, the most reliable approach is to perform your own comparison. Here is a detailed methodology you can follow, adapted from rigorous scientific comparisons [5] [3].
Optimize the following parameters for both ESI and APCI to achieve the strongest and most stable signal for the precursor and product ions of your compound.
| Parameter | ESI Optimization | APCI Optimization |
|---|---|---|
| Source Temp. | Typically 300-600°C | Vaporizer Temp. is critical; test from 350-500°C [5]. |
| Gas Flows | Optimize nebulizer, heater, and drying gas flows. | Optimize nebulizer and drying gas flows; sheath gas may not be applicable. |
| Ion Polarity | Positive or Negative mode, depending on the analyte. | Positive or Negative mode, depending on the analyte. |
| Voltages | Capillary voltage, fragmentor voltage [4]. | Capillary voltage, fragmentor voltage, corona discharge current [4]. |
| MRM Transition | Optimize collision energy for the most abundant product ion. | Optimize collision energy for the most abundant product ion. |
The workflow for this comparative experiment can be summarized as follows:
Once parameters are optimized, analyze the calibration standards using both sources and collect data on the following metrics [5] [3]:
The table below summarizes the key identifying information for this compound from the search results [1] [2].
| Property | Description |
|---|---|
| CAS Registry Number | 122341-74-6 [1] [2] |
| Molecular Formula | C₁₄H₁₅ClN₈O₄ [1] |
| Molecular Weight | 394.78 g/mol [1] |
| MeSH Classification | Amiloride/analogs & derivatives [2] |
| Synonyms | MN-benzamil; 3,5-Diamino-6-Chloro-N-[N'-[(2-Methoxy-5-Nitro-Phenyl)Methyl]Carbamimidoyl]Pyrazine-2-Carboxamide [1] [2] |
For your comparison guide, you would typically need to establish a standard chromatography protocol. Below is a generic workflow for developing and comparing the performance of different chromatography conditions. You can adapt this framework once you obtain specific parameters from the literature or your own experiments.
The table below summarizes the available basic information for 2'-Methoxy-5'-nitrobenzamil:
| Property | Description |
|---|---|
| CAS Registry Number | 122341-74-6 [1] |
| Molecular Formula | C₁₄H₁₅ClN₈O₄ [1] |
| Molecular Weight | 394.78 g/mol [1] |
| IUPAC Name | 3,5-Diamino-6-chloro-N-[N'-[(2-methoxy-5-nitrophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide [1] |
| SMILES | C1=C(N+=O)C=CC(=C1CN=C(NC(=O)C2=C(N=C(N)C(=N2)Cl)N)N)OC [1] |
Since direct data is unavailable, here are steps you can take to build the comparison guide you need:
While a direct evaluation for 2'-Methoxy-5'-nitrobenzamil is not available, the synthesis of closely related benzamide compounds involves some common strategies. The table below summarizes key reactions from the literature that may inform alternative pathways.
| Compound Class / Intermediate | Key Reaction Steps | Reagents & Conditions | Reported Yield | Context / Source |
|---|
| 2-Methoxybenzamide Derivatives [1] | 1. Acid chloride formation 2. Amidation with amine 3. Ester hydrolysis 4. Second amidation | 1. SOCl₂, reflux, 3h 2. Triethylamine, DMF, rt, overnight 3. Hydrolysis 4. Coupling agents | Yields 71% to 86% for final products | Synthesis of hedgehog signaling pathway inhibitors | | Hydroxy-substituted Benzimidazole Carboxamides [2] | 1. Protection of hydroxyl groups 2. Coupling with amine (EDC·HCl, HOBt) 3. Deprotection (two methods): a) Demethylation with BBr₃ b) Debenzylation via catalytic hydrogenation | 1. Benzyl chloride / other 2. DIPEA base 3a. BBr₃, DCM, -75°C 3b. 10% Pd/C, H₂, Methanol | Deprotection yields: BBr₃: 9-33% Catalytic H₂: 13-99% | Study of antiproliferative and antioxidant activities |
The following detailed methodologies are adapted from the search results for related compounds and can serve as a reference for developing a synthesis of this compound.
Amide Bond Formation via Carboxyl-Activating Agents [2] This is a standard and highly adaptable method for constructing the benzamide core.
Deprotection of Methoxy Groups to Phenols [2] If your synthetic route involves protecting a hydroxyl group as a methoxy ether, the following deprotection method can be applied.
The diagram below illustrates how these key reactions can be sequenced into a logical workflow for synthesizing a target molecule, starting from protected or functionalized precursors.